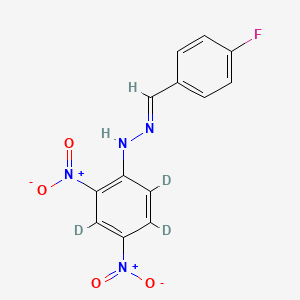

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H9FN4O4 |

|---|---|

Molecular Weight |

307.25 g/mol |

IUPAC Name |

2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |

InChI |

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D |

InChI Key |

WELVTVZWNPRATB-MTEYIRTJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

This guide provides a comprehensive, research-level protocol for the synthesis of this compound. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the underlying scientific principles and rationale for key experimental choices. The synthesis is presented as a two-part process, commencing with the preparation of the deuterated precursor, 2,4-dinitrophenylhydrazine-d3, followed by its condensation with 4-fluorobenzaldehyde.

The strategic incorporation of deuterium (D), a stable isotope of hydrogen, into molecules is a powerful tool in pharmaceutical and analytical research.[1] The increased mass and stronger carbon-deuterium bond can alter metabolic pathways, providing insights into drug metabolism (the Kinetic Isotope Effect).[1] Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry. This guide details a robust, hypothetical pathway to this compound, a potentially useful standard for the detection and quantification of its non-deuterated aldehyde analogue.

PART 1: Synthesis of 2,4-dinitrophenylhydrazine-d3 (DNPH-d3)

The initial and most critical phase of this synthesis is the regioselective incorporation of three deuterium atoms onto the aromatic ring of 2,4-dinitrophenylhydrazine. While numerous methods exist for the deuteration of aromatic compounds,[1][2] transition metal-catalyzed hydrogen isotope exchange (HIE) offers a mild and efficient route.[1][3] This protocol will adapt a metal-catalyzed approach using deuterium oxide (D₂O) as the deuterium source.

Principle and Mechanism of Deuteration

The proposed method utilizes a transition metal catalyst, such as an Iridium(III) complex, to facilitate the exchange of hydrogen atoms on the 2,4-dinitrophenylhydrazine ring with deuterium from D₂O.[3] The electron-withdrawing nitro groups deactivate the aromatic ring, but also direct substitution. The mechanism involves the activation of C-H bonds ortho to a directing group, in this case, the hydrazine moiety. The catalyst facilitates the reversible cleavage of the C-H bond and subsequent formation of a C-D bond upon interaction with the deuterated solvent.

Experimental Protocol: Synthesis of 2,4-dinitrophenylhydrazine-d3

Materials and Reagents:

-

2,4-dinitrophenylhydrazine (DNPH)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

₂ or a similar Iridium(III) catalyst

-

Anhydrous Dioxane or THF

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography supplies (silica gel, appropriate solvents)

Procedure:

-

Vessel Preparation: A 100 mL Schlenk flask containing a magnetic stir bar is dried in an oven at 120°C overnight and allowed to cool under a stream of dry argon or nitrogen.

-

Reagent Addition: To the flask, add 2,4-dinitrophenylhydrazine (1.0 g, 5.05 mmol) and the Iridium catalyst (e.g., 2-5 mol%).

-

Solvent Addition: Under an inert atmosphere, add anhydrous dioxane (20 mL) and deuterium oxide (D₂O, 10 mL).

-

Reaction: The flask is sealed and the mixture is stirred vigorously at an elevated temperature (e.g., 80-100°C) for 24-48 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is redissolved in ethyl acetate (50 mL) and washed with brine (2 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 2,4-dinitrophenylhydrazine-d3.

-

Characterization: The final product should be analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.

PART 2: Synthesis of this compound

This stage involves the classic condensation reaction between the newly synthesized 2,4-dinitrophenylhydrazine-d3 and 4-fluorobenzaldehyde. This reaction, widely known as Brady's test, is a reliable method for identifying aldehydes and ketones.[4][5]

Principle and Mechanism: Hydrazone Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][6] The terminal nitrogen of the deuterated hydrazine (DNPH-d3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by an acid-catalyzed dehydration step, eliminating a molecule of water to form the stable, crystalline this compound.[7]

Workflow for Synthesis of this compound

Caption: Mechanism of nucleophilic addition-elimination.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the proposed synthesis. Yields are estimates and will vary based on reaction conditions and purification efficiency.

| Parameter | Part 1: Deuteration | Part 2: Condensation |

| Starting Material | 2,4-dinitrophenylhydrazine | 4-fluorobenzaldehyde |

| Key Reagent | Deuterium Oxide (D₂O) | 2,4-dinitrophenylhydrazine-d3 |

| Molecular Formula | C₆H₃D₃N₄O₄ | C₁₃H₆D₃FN₄O₄ |

| Molecular Weight | ~201.16 g/mol | ~307.25 g/mol [8] |

| Typical Scale | 1.0 g | 0.5 g |

| Expected Yield | 60-80% | >90% |

| Product Appearance | Red-orange solid [9] | Yellow to orange-red crystals [9] |

Safety and Handling

-

2,4-dinitrophenylhydrazine is flammable, harmful if swallowed, and can be explosive if allowed to dry out completely. It is often supplied wet to mitigate this risk. [10]* Concentrated Sulfuric and Phosphoric Acids are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including splash-proof goggles and chemical-resistant gloves. [10]* Organic Solvents (Dioxane, THF, Ethanol, Ethyl Acetate) are flammable. All operations should be performed in a well-ventilated fume hood away from ignition sources.

-

Transition Metal Catalysts can be toxic and expensive. Handle with care and ensure proper disposal procedures are followed.

References

-

A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. (2019). Organic Letters - ACS Publications. Available at: [Link]

-

Deuteration of Aromatic Rings under Very Mild Conditions through Keto-Enamine Tautomeric Amplification. (2015). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. (2012). IJRPC. Available at: [Link]

-

Preparation of 2,4 Dinitro-Phenyl Hydrazone (2,4-DNP) Derivatives of Aldehydes R-CHO / Ketones R-Co-R. Scribd. Available at: [Link]

-

Brady's test for aldehydes and ketones | Class experiment. RSC Education. Available at: [Link]

-

4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. PubChem. Available at: [Link]

-

Carbonyls 5. Use of 2,4-DNP (Brady's reagent). (2015). YouTube. Available at: [Link]

- Method for preparing deuterated aromatic compounds. Google Patents.

-

2,4 DNP Test (2,4-Dinitrophenylhydrazine). Allen. Available at: [Link]

-

CAS 323-04-6 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. ChemSrc. Available at: [Link]

-

What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. BYJU'S. Available at: [Link]

-

2,4-Dinitrophenylhydrazine. Organic Syntheses Procedure. Available at: [Link]

-

Testing for the carbonyl group using Brady's reagent (2,4-DNP). A-Level Chemistry. Available at: [Link]

-

CAS#:323-04-6 | 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. Chemsrc. Available at: [Link]

-

2,4-Dinitrophenylhydrazine. Wikipedia. Available at: [Link]

-

addition-elimination reactions of aldehydes and ketones. Chemguide. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijrpc.com [ijrpc.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. This compound [cymitquimica.com]

- 9. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 10. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Introduction: The Significance of a Deuterated Standard

In the landscape of modern analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for high-fidelity quantitative methods is paramount. Stable isotope-labeled internal standards are crucial for achieving the accuracy and reproducibility required in these fields.[1] 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 emerges as a key player in this context. It is the deuterated analogue of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone and serves as an invaluable internal standard for the quantification of 4-fluorobenzaldehyde and other related carbonyl compounds via mass spectrometry and other analytical techniques.[2][3]

The strategic incorporation of three deuterium atoms onto the dinitrophenyl ring provides a distinct mass shift without significantly altering the chemical behavior of the molecule, making it an ideal internal standard.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and application for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are pivotal for its effective use as an analytical standard. These properties dictate its behavior in various analytical systems.

General and Physical Properties

A summary of the general and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline | [2] |

| Synonyms | 4-Fluorobenzadehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3, 4-Fluorobenzadehyde-DNPH-d3, 4-Fluorobenzaldehyde 2-(2,4-dinitrophenyl-3,5,6-d3)hydrazone | [5] |

| CAS Number | 2734379-03-2 | [3][5][6] |

| Molecular Formula | C₁₃H₆D₃FN₄O₄ | [2][5] |

| Molecular Weight | 307.25 g/mol | [2][5] |

| Appearance | Solid at room temperature (typically a yellow, orange, or red crystalline solid) | [2][7] |

| Melting Point | Not explicitly reported for the deuterated compound. The non-deuterated analogue has a melting point of 198-202 °C (decomposes).[8] | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and ether. | [7] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the well-established derivatization of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent.[7][9] This is followed by a selective deuteration step.

Synthetic Pathway

The general synthetic route involves two key stages:

-

Hydrazone Formation: 4-Fluorobenzaldehyde is reacted with 2,4-dinitrophenylhydrazine in an acidic medium (typically with a mineral acid catalyst in a solvent like ethanol or methanol) to form the corresponding 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone.[2][10] This is a condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[8]

-

Deuteration: The incorporation of deuterium atoms onto the dinitrophenyl ring is achieved through specific synthetic protocols.[2] This can involve the use of deuterated reagents or exchange reactions in the presence of deuterated solvents.[2]

Caption: Synthetic pathway for this compound.

Purification Protocol

The crude product is typically purified by recrystallization or column chromatography to achieve the high purity required for an analytical standard.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The product will crystallize out of the solution. The cooling rate can be further reduced by placing the flask in an ice bath to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the position and extent of deuterium incorporation.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 4-fluorophenyl ring and the imine proton. A key indicator of successful deuteration is the significant reduction or complete absence of signals corresponding to the protons at the 3, 5, and 6 positions of the dinitrophenyl ring.[2] The imine proton (HC=N) typically resonates at a downfield chemical shift, reported to be around 8.72 ppm for similar fluorinated aromatic hydrazones.[2]

-

¹³C-NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The signals for the deuterated carbons will be significantly attenuated or absent, and may show splitting due to carbon-deuterium coupling.

-

¹⁹F-NMR: Fluorine-19 NMR will show a signal corresponding to the fluorine atom on the 4-fluorophenyl ring, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of the labeled compound.

-

Electron Ionization (EI-MS): The mass spectrum of the non-deuterated 4-fluorobenzaldehyde shows a molecular ion peak (M⁺) at m/z 124 and a prominent fragment at m/z 123 due to the loss of a hydrogen atom.[11][12] Another significant fragment appears at m/z 95, corresponding to the loss of the formyl group.[11] For the deuterated compound, the molecular ion peak will be observed at m/z 307. The fragmentation pattern will be analogous to the non-deuterated compound but with mass shifts corresponding to the deuterated fragments.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary application for this deuterated standard. It allows for the separation of the analyte from the matrix, followed by sensitive and selective detection by the mass spectrometer. The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass-to-charge ratio.

Caption: Analytical workflow for quantification using the deuterated standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of DNPH derivatives, as they possess a strong chromophore.[13][14] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. The retention time of the deuterated standard will be very similar to that of the non-deuterated analyte.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[2][3]

-

Pharmacokinetic Studies: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are used to accurately quantify the concentration of a drug or its metabolites in biological matrices such as plasma, urine, and tissues.[1][3]

-

Environmental Analysis: This compound can be used for the detection and quantification of 4-fluorobenzaldehyde and other carbonyl compounds in environmental samples, such as air and water.[2] The derivatization with DNPH enhances the detectability of these often-volatile compounds.[14]

-

Metabolic Studies: The isotopic label acts as a tracer, allowing researchers to follow the metabolic fate of the parent compound in biological systems.[2]

Handling and Storage

Safety Precautions: 2,4-Dinitrophenylhydrazine and its derivatives should be handled with care. Dry DNPH can be sensitive to shock and friction.[8] It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and sources of ignition. For long-term storage, refrigeration is recommended to maintain its stability and purity.

Conclusion

This compound is a meticulously designed analytical tool that leverages the principles of isotopic labeling to enhance the accuracy and reliability of quantitative analysis. Its well-defined physicochemical properties, coupled with its specific applications in mass spectrometry-based assays, make it an indispensable resource for scientists in the pharmaceutical, environmental, and broader chemical research sectors. A thorough understanding of its synthesis, characterization, and proper handling is essential for its effective implementation in demanding analytical workflows.

References

-

Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(15-16), 1381-1389. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). Retrieved from [Link]

-

GeeksforGeeks. (2025). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Save My Exams. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

PubMed. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]

-

California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

-

Genome Context. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:323-04-6 | 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. Retrieved from [Link]

-

SynGen Inc. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 8. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 spectral data (NMR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Section 1: Introduction

This guide provides a comprehensive technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. This isotopically labeled compound is a derivative of 4-fluorobenzaldehyde, formed via a condensation reaction with 2,4-dinitrophenylhydrazine (DNPH). The "-d3" designation signifies the strategic replacement of three hydrogen atoms with deuterium on the dinitrophenyl ring, specifically at the 3, 5, and 6 positions.[1][2]

The molecular formula is C₁₃H₆D₃FN₄O₄, and its molecular weight is approximately 307.25 g/mol .[1] This deuterium labeling makes it an invaluable tool in analytical chemistry, where it serves as a high-purity internal standard for the precise quantification of aldehydes and ketones in complex matrices using mass spectrometry-based methods.[1][3] Understanding its distinct spectral signature is paramount for its correct application in research, drug development, and environmental testing.[1] This document serves as a reference for scientists and researchers, detailing the theoretical principles, experimental protocols, and in-depth interpretation of its spectral data.

Caption: Structure of this compound.

Section 2: Core Spectroscopic Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[4][5] When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, align with the field and can be excited by radiofrequency pulses.[6] The frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed information about molecular structure.[4][6]

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The key parameters are chemical shift (position of the signal), integration (relative number of protons), and spin-spin coupling (information about neighboring protons).

-

¹³C NMR: Provides information about the carbon skeleton of a molecule.

-

Deuterium Labeling Impact: The substitution of a proton (¹H) with a deuteron (²H or D) has predictable effects. In ¹H NMR, the signal corresponding to the replaced proton disappears. In ¹³C NMR, the carbon atom bonded to deuterium will exhibit a C-D coupling, typically resulting in a triplet, and its signal intensity is significantly reduced. This serves as a direct confirmation of the location of isotopic labeling.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] A molecule is first ionized, then the resulting ions are separated by their m/z and detected. The molecular weight can be determined from the molecular ion peak. Furthermore, controlled fragmentation of the molecular ion provides structural information, as molecules break apart in predictable patterns.[7][8]

-

Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique useful for polar molecules like hydrazones, often yielding the protonated or deprotonated molecular ion with minimal fragmentation.[1] Electron Ionization (EI) is a higher-energy method that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[7][9]

-

Isotopic Labeling Impact: Deuterium labeling increases the mass of the molecule by approximately 1 Da for each deuterium atom. This mass shift is readily detected by MS and is the basis for its use as an internal standard. The mass shift is retained in any fragments containing the labeled part of the molecule, which is invaluable for confirming fragmentation pathways and identifying compounds in complex mixtures.[8]

Section 3: Synthesis and Sample Preparation

The synthesis of this compound follows the well-established Brady's test, a classic condensation reaction between a carbonyl compound (4-fluorobenzaldehyde) and a deuterated 2,4-dinitrophenylhydrazine.[1]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of the title compound.

-

Reagent Preparation: Prepare a solution of deuterated 2,4-dinitrophenylhydrazine in a suitable solvent like ethanol, with a few drops of a strong acid catalyst (e.g., sulfuric acid).

-

Reaction: In a separate flask, dissolve 4-fluorobenzaldehyde in a minimal amount of the same solvent.

-

Mixing: Add the aldehyde solution dropwise to the dinitrophenylhydrazine-d3 solution while stirring.

-

Precipitation: An orange-to-red precipitate of the hydrazone product should form almost immediately or upon gentle warming and subsequent cooling.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold solvent to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a solvent mixture such as ethanol or ethyl acetate to obtain high-purity crystals.

-

Drying: Dry the purified crystals under vacuum before analysis.

Experimental Protocol: Sample Preparation for Analysis

-

For NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazones as it can preserve the N-H proton signal (which is absent in this deuterated analog).

-

For Mass Spectrometry: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity solvent like acetonitrile or methanol. This stock solution can be further diluted for analysis by direct infusion or by injection into a chromatographic system coupled to the mass spectrometer (LC-MS or GC-MS).[9]

Section 4: Nuclear Magnetic Resonance (NMR) Spectral Data Analysis

¹H NMR Analysis

The ¹H NMR spectrum provides direct evidence of the compound's structure and successful deuteration. The signals are assigned based on established chemical shifts for similar hydrazone structures.[1]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| H (imine, -CH=N-) | ~8.72 | Singlet (s) | Deshielded due to the electronegativity of the nitrogen and the aromatic system.[1] |

| H (dinitrophenyl ring) | ~8.5-9.0 | Singlet (s) | Only one proton remains on this ring. Its exact shift is influenced by the two nitro groups. |

| H (fluorophenyl ring) | ~7.8-8.0 | Multiplet (m) | Protons ortho to the C=N group. |

| H (fluorophenyl ring) | ~7.2-7.4 | Multiplet (m) | Protons meta to the C=N group. |

| N-H (hydrazone) | Absent | - | The absence of a signal around 11.8 ppm confirms deuteration at the N-H position or exchange.[1] |

| H-3, H-5, H-6 (DNPH ring) | Absent | - | The absence of signals in the aromatic region corresponding to these protons confirms deuteration on the ring.[1] |

Causality of Observations:

-

The downfield shift of the imine proton is characteristic and confirms the formation of the C=N bond.

-

The aromatic protons on the 4-fluorobenzaldehyde moiety will appear as complex multiplets due to coupling to each other and to the fluorine atom.

-

The most compelling evidence for the specific isotopic labeling comes from what is absent from the spectrum: the signals for the three protons on the dinitrophenyl ring, which are replaced by deuterium.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by mapping the carbon framework.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C (imine, -C H=N-) | ~140-145 | The imine carbon. |

| C (fluorophenyl, C-F) | ~160-165 | Carbon directly attached to fluorine; shows a large ¹JCF coupling constant. |

| C (fluorophenyl, aromatic) | ~115-135 | Other carbons of the fluorophenyl ring. |

| C (dinitrophenyl, C-N) | ~145-150 | Carbons attached to the nitro groups. |

| C-D (dinitrophenyl) | ~120-130 | These signals will be of low intensity and split into triplets due to ¹JCD coupling, confirming deuteration. |

| C (dinitrophenyl, aromatic) | ~130-140 | Other carbons of the dinitrophenyl-d3 ring. |

Causality of Observations:

-

The chemical shifts are dictated by the hybridization and electronic environment of each carbon atom.

-

The key diagnostic feature for deuteration is the appearance of low-intensity triplets for the C-3, C-5, and C-6 carbons of the dinitrophenyl ring, which provides unambiguous confirmation of the label positions.

Section 5: Mass Spectrometry (MS) Data Analysis

Molecular Ion

The molecular weight of C₁₃H₆D₃FN₄O₄ is approximately 307.25 Da. In a high-resolution mass spectrum, the monoisotopic mass will be observed. Depending on the ionization mode, the primary ion observed will be near this value:

-

ESI (+): [M+H]⁺ at m/z ≈ 308.26

-

ESI (-): [M-H]⁻ at m/z ≈ 306.24

-

EI: [M]⁺• at m/z ≈ 307.25

Fragmentation Pathway

The fragmentation of 2,4-dinitrophenylhydrazones under EI or collision-induced dissociation (CID) is well-characterized and is driven by the cleavage of the weakest bonds and the stability of the resulting fragments.[7][8] The presence of the deuterium label provides a powerful diagnostic tool for confirming this pathway.

Sources

- 1. Buy this compound [smolecule.com]

- 2. This compound [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benchchem.com [benchchem.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Deuteration of 4-Fluorobenzaldehyde for Pharmaceutical Research

Foreword: The Strategic Value of Deuterium in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the pursuit of enhanced drug efficacy, safety, and metabolic stability is paramount. The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a sophisticated and powerful tool in this endeavor.[][2][3][4] The substitution of a protium (¹H) atom with a deuterium (²H or D) atom can profoundly influence a molecule's pharmacokinetic and metabolic profile.[][3][4] This phenomenon is primarily attributed to the Kinetic Isotope Effect (KIE) , wherein the stronger carbon-deuterium (C-D) bond, possessing a lower vibrational frequency and consequently a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond, can decelerate metabolic processes that involve C-H bond breaking in the rate-determining step.[5][6][7] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[6]

4-Fluorobenzaldehyde is a crucial building block in the synthesis of numerous pharmaceutical compounds.[8] Its deuteration, therefore, offers a gateway to novel therapeutic agents with improved properties. This guide provides a comprehensive technical overview of the primary strategies for the deuteration of 4-fluorobenzaldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights to guide your research.

Part 1: Mechanistic Pathways for the Deuteration of 4-Fluorobenzaldehyde

The deuteration of 4-fluorobenzaldehyde can be targeted at two distinct locations: the formyl proton or the aromatic ring protons. The choice of strategy is dictated by the desired final product and the specific metabolic liabilities of the parent drug molecule.

Deuteration of the Formyl Group (C-1 Position)

The formyl C-H bond is often susceptible to enzymatic oxidation. Its deuteration can, therefore, be a key strategy to enhance metabolic stability.

1.1.1 N-Heterocyclic Carbene (NHC) Catalysis

A highly effective method for the direct deuteration of the formyl group involves the use of N-heterocyclic carbene (NHC) catalysts with deuterium oxide (D₂O) as the deuterium source.[9][10] This approach is lauded for its operational simplicity and the use of an inexpensive and safe deuterating agent.[9][10]

The mechanism hinges on the reversible formation of a Breslow intermediate. The NHC catalyst nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a deuterated Breslow intermediate in the presence of D₂O. This intermediate can then collapse, releasing the C-1 deuterated aldehyde and regenerating the NHC catalyst. A large excess of D₂O drives the equilibrium towards the formation of the deuterated product.[9]

Caption: Mechanism of NHC-catalyzed formyl group deuteration.

1.1.2 Transition Metal Catalysis

Transition metal catalysts, particularly those based on ruthenium and iridium, have been developed for the direct hydrogen-deuterium exchange at the formyl C-H bond.[3][11] For instance, certain ruthenium complexes can catalyze the deuteration of aldehydes using D₂O as the deuterium source.[11] The proposed mechanism involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by reductive elimination to afford the deuterated aldehyde.[11]

Deuteration of the Aromatic Ring

Deuterating the aromatic ring can be advantageous if the ring itself is a site of metabolic attack (e.g., hydroxylation).

1.2.1 Electrophilic Aromatic Substitution (EAS)

A classic method for deuterating aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid, such as D₂SO₄ in D₂O.[12] The π-electrons of the aromatic ring attack a deuterium cation (D⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H⁺) restores aromaticity, resulting in a deuterated benzene ring.[12][13] The regioselectivity of this reaction is governed by the electronic nature of the substituents on the ring. For 4-fluorobenzaldehyde, the fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director.

Caption: General mechanism for electrophilic aromatic deuteration.

1.2.2 Transition Metal-Catalyzed C-H Activation/Hydrogen Isotope Exchange (HIE)

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool for regioselective deuteration.[6][14] Palladium catalysts, in conjunction with a directing group, can facilitate the deuteration of specific C-H bonds. For aromatic aldehydes, a transient directing group strategy can be employed. For instance, an amino acid like tert-leucine can reversibly form an imine with the aldehyde, directing a palladium catalyst to the ortho C-H bonds for deuteration with D₂O.[15] This method offers excellent regioselectivity, which is often difficult to achieve with classical EAS.[15]

Part 2: Synthetic Strategies & Experimental Protocols

The commercial production of deuterated 4-fluorobenzaldehyde often favors a "bottom-up" approach, starting with a pre-deuterated precursor to ensure high isotopic purity.[16] However, direct deuteration methods are invaluable for research and development due to their efficiency and adaptability.

Strategy 1: "Bottom-Up" Synthesis of 4-Fluorobenzaldehyde-2,3,5,6-d₄

This industrially scalable method prioritizes high isotopic purity and regioselectivity by starting with a deuterated precursor.[16][17]

Caption: Workflow for the synthesis of 4-Fluorobenzaldehyde-2,3,5,6-d₄.

Experimental Protocol: Vilsmeier-Haack Formylation of Fluorobenzene-d₅

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq.) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.2 eq.) to the cooled POCl₃ while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction: Add fluorobenzene-d₅ (1.0 eq.) to the Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 4-fluorobenzaldehyde-2,3,5,6-d₄.

Strategy 2: Direct Ortho-Deuteration via Transient Directing Group

This method provides a highly regioselective route to ortho-deuterated 4-fluorobenzaldehyde.[15]

Experimental Protocol: Pd-Catalyzed Ortho-Deuteration

-

Reaction Setup: To a screw-capped vial, add 4-fluorobenzaldehyde (1.0 eq.), tert-leucine (0.2 eq.), palladium acetate (Pd(OAc)₂, 0.05 eq.), and D₂O (20 eq.).

-

Reaction Conditions: Seal the vial and heat the mixture at 100-120 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain 4-fluorobenzaldehyde-2,6-d₂.

Part 3: Data Presentation and Method Comparison

The choice of deuteration strategy depends on several factors, including the desired position of deuteration, required isotopic purity, and scalability.

| Deuteration Strategy | Target Position | Deuterium Source | Advantages | Disadvantages | Typical Deuterium Incorporation |

| "Bottom-Up" Synthesis | Aromatic Ring | Pre-deuterated Precursor | High isotopic purity, excellent regioselectivity, scalable.[16] | Requires synthesis or procurement of deuterated starting materials. | >98% |

| NHC Catalysis | Formyl Group (C-1) | D₂O | Mild conditions, operationally simple, uses inexpensive D₂O.[9] | May not be suitable for all aldehyde substrates. | 95-99%[9] |

| Transient Directing Group (HIE) | Aromatic Ring (Ortho) | D₂O | High regioselectivity, good functional group tolerance.[15] | Requires a catalyst and directing group, may require elevated temperatures. | Up to 97%[15] |

| Electrophilic Aromatic Substitution | Aromatic Ring | D₂SO₄/D₂O | Simple reagents. | Often lacks regioselectivity, requires strongly acidic conditions.[12][18] | Variable, depends on reaction conditions and substrate. |

Conclusion

The deuteration of 4-fluorobenzaldehyde is a critical process for the development of next-generation pharmaceuticals with enhanced metabolic profiles. This guide has outlined the principal mechanistic pathways and provided detailed, field-tested protocols for achieving both formyl and aromatic ring deuteration. The "bottom-up" approach is often favored for its precision in commercial synthesis, while direct C-H deuteration methods, such as NHC catalysis and transition metal-catalyzed HIE, offer remarkable flexibility and efficiency for research and late-stage functionalization.[][16] A thorough understanding of the underlying mechanisms and careful selection of the synthetic strategy are essential for the successful implementation of deuterium labeling in drug discovery programs.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluorobenzaldehyde-2,3,5,6-D4.

- BOC Sciences.

- BenchChem. (2025). An In-depth Technical Guide to the Commercial Synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4.

- RSC Publishing. (2019).

- RSC Publishing. (2019).

- ResearchGate.

- ResearchGate.

- OAE Publishing Inc.

- ACS Publications. (2021).

- YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction).

- PMC - NIH.

- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.

- Thieme. (2017).

- BenchChem.

- MedchemExpress.com. 4-Fluorobenzaldehyde-2,3,5,6-d4.

- Chemistry LibreTexts. (2019). 13.2.2.2 Mechanism of EAS.

- BenchChem. (2025).

- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.

- Guidechem. What are the new synthetic methods for 4-Fluorobenzaldehyde?.

- ChemRxiv. (2024).

Sources

- 2. oaepublish.com [oaepublish.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Fingerprint: An In-Depth Technical Guide to the Isotopic Labeling of Phenylhydrazones

For researchers, medicinal chemists, and professionals in drug development, the ability to trace, quantify, and understand the metabolic fate of molecules is paramount. Isotopic labeling stands as a cornerstone technique in this endeavor, providing an "alchemist's fingerprint" to track compounds through complex biological systems.[1] Phenylhydrazones, versatile chemical entities formed from the condensation of phenylhydrazine with aldehydes or ketones, are no exception. Their unique chemical properties and prevalence in various chemical and biological studies make their isotopically labeled analogues invaluable tools.

This guide provides a comprehensive overview of the core principles, synthetic methodologies, analytical validation, and key applications of isotopically labeled phenylhydrazones. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

The "Why": Foundational Principles of Isotopic Labeling in Phenylhydrazone Chemistry

Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes.[1] For phenylhydrazones, the most commonly employed stable isotopes are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). The choice of isotope is dictated by the specific research question and the analytical technique to be employed.

-

Carbon-13 (¹³C): A stable isotope of carbon, ¹³C is invaluable for tracing the carbon skeleton of a molecule.[2] Its incorporation allows for detailed mechanistic studies and metabolic flux analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

-

Nitrogen-15 (¹⁵N): As a key constituent of the hydrazone functional group, ¹⁵N labeling provides a direct probe into the chemistry of this moiety. It is particularly useful for mechanistic studies of phenylhydrazone formation and for tracking nitrogen metabolism.[4][5]

-

Deuterium (²H or D): The "heavy" hydrogen isotope, deuterium, is a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than a C-H bond.[6][7] It is also widely used to create internal standards for quantitative mass spectrometry and to enhance the metabolic stability of drug candidates.[8]

The fundamental principle behind isotopic labeling lies in the fact that isotopically substituted molecules are chemically identical to their unlabeled counterparts in terms of reactivity. However, their difference in mass allows for their differentiation and quantification by mass spectrometry, while the unique nuclear properties of isotopes like ¹³C and ¹⁵N make them amenable to NMR spectroscopic analysis.[1][9]

The "How": Synthetic Strategies for Isotopic Labeling of Phenylhydrazones

The synthesis of isotopically labeled phenylhydrazones can be approached in two primary ways: by using an isotopically labeled phenylhydrazine precursor or by introducing the label into the aldehyde or ketone starting material prior to the condensation reaction. The choice of strategy depends on the desired labeling position and the commercial availability of the labeled precursors.

Synthesis of Isotopically Labeled Phenylhydrazine Precursors

Incorporating ¹³C into the aromatic ring of phenylhydrazine provides a stable marker for the entire phenylhydrazone moiety. A common strategy involves utilizing commercially available ¹³C-labeled benzene or aniline.

Experimental Protocol: Synthesis of [¹³C₆]-Phenylhydrazine

-

Nitration of [¹³C₆]-Benzene: [¹³C₆]-Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield [¹³C₆]-nitrobenzene.

-

Reduction to [¹³C₆]-Aniline: The nitro group is then reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to produce [¹³C₆]-aniline.

-

Diazotization: [¹³C₆]-Aniline is diazotized at 0-5 °C using sodium nitrite and hydrochloric acid to form the [¹³C₆]-phenyldiazonium salt.

-

Reduction to [¹³C₆]-Phenylhydrazine: The diazonium salt is subsequently reduced to [¹³C₆]-phenylhydrazine using a reducing agent such as sodium sulfite or tin(II) chloride.

Workflow for the Synthesis of [¹³C₆]-Phenylhydrazine

Caption: Synthesis of [¹³C₆]-Phenylhydrazine from [¹³C₆]-Benzene.

Directly labeling the nitrogen atoms of the hydrazine group is crucial for studying the mechanism of hydrazone formation and for tracking nitrogen-containing metabolites.[10]

Experimental Protocol: Synthesis of [¹⁵N₂]-Phenylhydrazine

-

Synthesis of [¹⁵N]-Aniline: This can be achieved through various methods, including the reduction of [¹⁵N]-nitrobenzene.

-

Diazotization: [¹⁵N]-Aniline is diazotized using sodium [¹⁵N]-nitrite and hydrochloric acid to form the doubly labeled [¹⁵N₂]-phenyldiazonium salt.

-

Reduction: The diazonium salt is then reduced to [¹⁵N₂]-phenylhydrazine.

A more direct and efficient method for producing ¹⁵N-labeled hydrazine involves the Raschig process or its modifications, using ¹⁵N-labeled ammonia and sodium hypochlorite. The resulting [¹⁵N₂]-hydrazine can then be used in reactions to synthesize a variety of ¹⁵N-labeled compounds.

Deuterium can be introduced into the phenyl ring of phenylhydrazine through acid-catalyzed H-D exchange or through the use of deuterated starting materials.

Experimental Protocol: Synthesis of Deuterated Phenylhydrazine (Aromatic Ring)

-

H-D Exchange: Phenylhydrazine is refluxed in a solution of D₂O and a catalytic amount of D₂SO₄ or DCl. The acidic conditions facilitate the electrophilic substitution of aromatic protons with deuterium.[11] The extent of deuteration can be controlled by the reaction time and temperature.

-

From Deuterated Benzene: Alternatively, starting with deuterated benzene (e.g., C₆D₆), the same synthetic route as for ¹³C-labeling can be followed to produce phenylhydrazine with a deuterated aromatic ring.

Phenylhydrazone Formation: The Condensation Reaction

Once the isotopically labeled phenylhydrazine is synthesized, the formation of the phenylhydrazone proceeds via a well-established condensation reaction with an aldehyde or a ketone.[12][13]

Mechanism of Phenylhydrazone Formation

The reaction proceeds in two main steps under acidic catalysis:

-

Nucleophilic Addition: The nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate.[13]

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to yield the final phenylhydrazone product.[12]

Mechanism of Phenylhydrazone Formation

Caption: The two-step mechanism of phenylhydrazone formation.

General Experimental Protocol for Phenylhydrazone Synthesis

-

Dissolution: Dissolve the aldehyde or ketone in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Labeled Phenylhydrazine: Add a stoichiometric amount of the isotopically labeled phenylhydrazine to the solution. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.

-

Reaction: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: The phenylhydrazone product, which is often a solid, can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

The "Proof": Analytical Techniques for Validation

Confirmation of successful isotopic labeling and determination of the isotopic enrichment are critical steps. Mass spectrometry and NMR spectroscopy are the primary analytical tools for this purpose.[1][9]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of a heavier isotope results in a predictable mass shift in the molecular ion peak and its fragment ions.[14]

| Isotope | Mass Shift per Atom | Typical Application |

| ¹³C | +1 Da | Metabolic tracing, quantitative proteomics |

| ¹⁵N | +1 Da | Mechanistic studies, nitrogen metabolism |

| ²H (D) | +1 Da | KIE studies, internal standards |

Table 1: Mass Shifts for Common Stable Isotopes

High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the isotopic fine structure and provide unambiguous confirmation of the elemental composition of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is highly sensitive to the isotopic composition of a molecule.[15]

-

¹³C NMR: The presence of a ¹³C label will give rise to a signal in the ¹³C NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the labeled carbon atom.[2]

-

¹⁵N NMR: Similar to ¹³C NMR, ¹⁵N NMR can be used to directly observe the labeled nitrogen atoms. The chemical shifts in ¹⁵N NMR are highly sensitive to the chemical environment.[4]

-

¹H and ²H NMR: In ¹H NMR, the substitution of a proton with deuterium results in the disappearance of the corresponding signal. In ²H NMR, a signal will appear at the chemical shift corresponding to the deuterated position.

The "Application": Leveraging Labeled Phenylhydrazones in Research

Isotopically labeled phenylhydrazones are powerful tools across various scientific disciplines.

Mechanistic Studies

By strategically placing isotopic labels, researchers can elucidate reaction mechanisms. For instance, using ¹⁵N-labeled phenylhydrazine in the Fischer indole synthesis allows for the tracking of the nitrogen atoms throughout the reaction cascade.

Metabolic Tracing and Drug Metabolism

In drug discovery and development, understanding the metabolic fate of a drug candidate is crucial.[9][16] Labeled phenylhydrazones can be used as tracers to identify and quantify metabolites in complex biological matrices like plasma and urine.[17] The distinct mass signature of the labeled compound allows for its easy detection and differentiation from endogenous molecules.[14]

Quantitative Analysis

Isotopically labeled phenylhydrazones serve as ideal internal standards for quantitative mass spectrometry-based assays.[18][19] By spiking a known amount of the labeled compound into a sample, the concentration of the unlabeled analyte can be accurately determined, correcting for variations in sample preparation and instrument response. The labeled and unlabeled compounds co-elute chromatographically, but are distinguished by their mass in the mass spectrometer.[20][21]

Derivatization Reagents

Isotopically labeled phenylhydrazine can be used as a derivatization reagent to tag carbonyl-containing compounds, such as sugars and steroids, for enhanced detection by mass spectrometry and UV spectroscopy.[22] The use of a labeled reagent allows for differential labeling of samples for comparative quantitative studies.

Conclusion: A Precision Tool for Modern Science

The isotopic labeling of phenylhydrazones provides a versatile and powerful platform for a wide range of scientific investigations. From unraveling complex reaction mechanisms to elucidating the metabolic pathways of novel drug candidates, these labeled molecules offer a level of precision and insight that is often unattainable with other methods. As analytical instrumentation continues to advance in sensitivity and resolution, the applications of isotopically labeled phenylhydrazones are poised to expand even further, solidifying their role as an indispensable tool in the modern researcher's arsenal.

References

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications.

- Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed.

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central.

- Mechanism and catalysis for phenylhydrazone formation from aromatic heterocyclic aldehydes. J. Org. Chem. 1976, 41 (26), 4093–4098.

-

Isotopic labeling - Wikipedia. Available at: [Link]

- Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry.

- On the Mechanism of Osazone Formation.

-

Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[18]annulenes. J. Chem. Soc., Perkin Trans. 2, 1978, 8, 836-840. Available at: [Link]

-

Mechanism for the formation of cyclohexanone phenylhydrazone. Stack Exchange. Available at: [Link]

-

Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytica Chimica Acta. 2018, 1037. Available at: [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. J Pestic Sci. 2017, 42(3), 93-102. Available at: [Link]

-

What is the mechanism of the formation of glucose when glucose is treated with phenylhydrazine? - Quora. Available at: [Link]

-

Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Anal Chim Acta. 2018, 1037, 233-243. Available at: [Link]

-

Stable-isotope labeled hydrophobic hydrazide reagents for the relative quantification of N-linked glycans by electrospray ionization mass spectrometry. Anal Chem. 2011, 83(17), 6781-8. Available at: [Link]

-

Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals. ResearchGate. Available at: [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. 2022, 27(2), 529. Available at: [Link]

-

15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. ResearchGate. Available at: [Link]

-

Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Chem. Sci., 2020, 11, 8431-8438. Available at: [Link]

-

Synthesis of carbon-13 and carbon-14 labelled triazolo-1,4-benzodiazepines. ElectronicsAndBooks. Available at: [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. 2014. Available at: [Link]

-

An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nat Chem Biol. 2022, 18(3), 328-335. Available at: [Link]

-

14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. 2023. Available at: [Link]

-

Deuterium Labeling Reaction. Chem-Station Int. Ed. 2015. Available at: [Link]

-

Synthesis of deuterium-labeled fluphenazine. J Pharm Sci. 1978, 67(7), 1033-5. Available at: [Link]

-

The use of stable isotope labelling for the analytical chemistry of drugs. J Labelled Comp Radiopharm. 2012, 55(3), 97-109. Available at: [Link]

-

Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Curr Protoc Bioinformatics. 2016, 56, 14.19.1-14.19.16. Available at: [Link]

-

Study on Synthesis of 15 N- Hydrazine Hydrate. Journal of Isotopes. 2012, 25(4), 204-209. Available at: [Link]

-

An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC. 2022. Available at: [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids. 2021, 53(12), 1913-1919. Available at: [Link]

-

Fractionation of isotopically labeled peptides in quantitative proteomics. Anal Chem. 2004, 76(14), 4193-201. Available at: [Link]

-

Labelling saccharides with phenylhydrazine for electrospray and matrix-assisted laser desorption-ionization mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003, 793(1), 167-79. Available at: [Link]

-

Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Org Lett. 2012, 14(1), 114-7. Available at: [Link]

-

Isotope-labeled amino acids and compounds for NMR studies. NMR-Bio. Available at: [Link]

-

Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace. Available at: [Link]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC. 2012. Available at: [Link]

-

Isotopic Labeling and Kinetic Isotope Effects. ResearchGate. Available at: [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biosci Rep. 2022, 42(11). Available at: [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. 2022. Available at: [Link]

-

Metabolic labeling of model organisms using heavy nitrogen (15N). Methods Mol Biol. 2011, 759, 197-210. Available at: [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on Synthesis of <sup>15</sup>N- Hydrazine Hydrate [tws.xml-journal.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots [dspace.library.uvic.ca]

- 20. Stable-isotope labeled hydrophobic hydrazide reagents for the relative quantification of N-linked glycans by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fractionation of isotopically labeled peptides in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Labelling saccharides with phenylhydrazine for electrospray and matrix-assisted laser desorption-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Mechanism of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Abstract

This technical guide provides a comprehensive examination of the formation mechanism, experimental protocol, and analytical significance of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3. The core of this guide focuses on the acid-catalyzed nucleophilic addition-elimination reaction between 4-Fluorobenzaldehyde and the deuterated Brady's reagent, 2,4-dinitrophenylhydrazine-d3 (DNPH-d3). We will dissect the mechanistic rationale behind each step, from the activation of the carbonyl group to the final dehydration. Furthermore, this document elucidates the critical role of the deuterium-labeled hydrazone as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, a cornerstone technique in drug development, environmental analysis, and clinical research. Detailed experimental protocols, data characterization tables, and visual diagrams are provided to offer researchers and drug development professionals a field-proven guide for synthesis and application.

Introduction: The Significance of a Deuterated Hydrazone

Aldehydes and ketones are ubiquitous organic compounds, present as environmental pollutants, metabolic byproducts, and key functional groups in active pharmaceutical ingredients (APIs).[1] Their accurate quantification is often crucial. The classic method for detecting and identifying these carbonyl compounds is derivatization using 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent.[2][3][4] This reaction produces a brightly colored 2,4-dinitrophenylhydrazone precipitate, which can be identified by its characteristic melting point.[3][4]

In modern analytical science, particularly in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), precision and accuracy are paramount.[5] This is where isotopically labeled compounds become indispensable. The subject of this guide, this compound, is not merely a derivative for detection; it is a high-precision tool for quantification.

The incorporation of three deuterium (²H or D) atoms creates a molecule that is chemically and physically almost identical to its non-deuterated (d0) counterpart.[5][6] However, its increased mass allows it to be distinguished by a mass spectrometer.[5] When used as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), the deuterated standard is added in a known amount to a sample at the earliest stage of preparation.[5] It experiences the same sample loss, extraction inefficiencies, and ionization suppression or enhancement as the target analyte.[5][7][8] By measuring the ratio of the analyte to the known quantity of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations that would otherwise compromise results.[5][7][9]

The Core Reaction: Hydrazone Formation Mechanism

The formation of a hydrazone from an aldehyde and a hydrazine is a cornerstone reaction in organic chemistry. It proceeds via a two-stage, acid-catalyzed nucleophilic addition-elimination mechanism.[3][10][11] The overall reaction is a condensation, where two molecules join with the loss of a small molecule, in this case, water.[3][4][11]

Reactants and Their Roles

-

4-Fluorobenzaldehyde: An aromatic aldehyde. The carbonyl carbon (C=O) is electrophilic due to the high electronegativity of the oxygen atom. This carbon is the site of the initial nucleophilic attack.

-

2,4-Dinitrophenylhydrazine-d3 (DNPH-d3): A substituted hydrazine. The terminal amino group (-NHD₂) is the nucleophile. The two electron-withdrawing nitro groups (-NO₂) on the phenyl ring enhance the nucleophilicity of the amino group.[12] The deuterium atoms on this group are the isotopic label.

-

Acid Catalyst (e.g., H₂SO₄): The catalyst is essential for accelerating the reaction, particularly the final dehydration step.[13][14][15]

Step-by-Step Mechanistic Breakdown

The reaction is most efficient under weakly acidic conditions (pH ~4-5).[13][14] If the pH is too low (too acidic), the amine nucleophile becomes fully protonated (-N⁺H₂D₂), rendering it non-nucleophilic and halting the initial step.[13][14][16] If the pH is too high (too basic), there is insufficient acid to protonate the hydroxyl group of the intermediate, making the final elimination of water inefficient.[13]

Step 1: Nucleophilic Addition The reaction begins with the nucleophilic attack of the terminal nitrogen atom of DNPH-d3 on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.[10][14]

Step 2: Proton Transfer A proton is transferred from the now positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate.[13][14]

Step 3: Acid Catalysis & Formation of a Good Leaving Group An acid catalyst (H₃O⁺) protonates the oxygen atom of the hydroxyl group in the carbinolamine.[13][14] This converts the hydroxyl group (-OH), a poor leaving group, into a water molecule (-OH₂⁺), which is an excellent leaving group.[14][15]

Step 4: Elimination (Dehydration) The lone pair of electrons on the adjacent nitrogen atom forms a new pi bond with the carbon, expelling the water molecule.[13][14] This results in the formation of a protonated imine, or iminium ion.

Step 5: Deprotonation & Catalyst Regeneration A base (such as a water molecule) removes a proton (or in this case, a deuteron) from the nitrogen atom, neutralizing the charge and forming the final, stable 2,4-dinitrophenylhydrazone product. This step also regenerates the acid catalyst.[13][17]

Visualization of the Mechanism

Caption: Standard workflow for quantification using IDMS.

This workflow highlights the core principle of isotope dilution: the standard is introduced early to account for variability throughout the entire process. [5]The mass spectrometer selectively monitors the mass-to-charge ratios for both the analyte (d0) and the standard (d3), and the ratio of their signals is used to calculate the initial concentration of the analyte with high precision. [5][6]

Conclusion

The formation of this compound is a classic example of nucleophilic addition-elimination, a fundamental reaction in organic chemistry. While rooted in traditional qualitative analysis, the use of a deuterated reagent transforms the product into a powerful tool for modern quantitative science. Understanding the intricacies of the reaction mechanism, the rationale for acid catalysis, and the principles of isotope dilution mass spectrometry provides researchers with the foundational knowledge to accurately synthesize and apply this critical analytical standard. This guide serves as a technical resource to bridge the gap between fundamental organic chemistry and its high-impact application in pharmaceutical and analytical development.

References

-

Imine formation. (n.d.). Lumen Learning, Organic Chemistry II. Retrieved from [Link]

-

19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]

-

2,4-Dinitrophenylhydrazine | Overview, Structure & Test. (n.d.). Study.com. Retrieved from [Link]

-

2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Conditions for imine formation. (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. (2023). Organic Chemistry Explained - YouTube. Retrieved from [Link]

-

Does imine/amine formation require the presence of an acid catalyst?. (2021). Reddit. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Internal Standard: Significance and symbolism. (n.d.). I Am Symbols. Retrieved from [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.

-

A REVIEW: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. (2012). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

-

2,4 DNP Test (2,4-Dinitrophenylhydrazine). (n.d.). Allen. Retrieved from [Link]

-

addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004). ResearchGate. Retrieved from [Link]

-

Preparation of 4-fluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

- Synthetic method of 4-fluorobenzaldehyde. (2009). Google Patents.

-

Colorimetric monitoring of solid-phase aldehydes using 2,4-dinitrophenylhydrazine. (2003). PubMed. Retrieved from [Link]

-

4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. (n.d.). PubChem. Retrieved from [Link]

- Production of 4-fluorobenzaldehyde. (2002). Google Patents.

-

Analysis of DNPH-aldehydes using LC-MS. (n.d.). Shimadzu. Retrieved from [Link]

-

Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. (n.d.). California Air Resources Board. Retrieved from [Link]

-

Process for producing fluorobenzaldehydes. (1994). European Patent Office. Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. study.com [study.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. ijrpc.com [ijrpc.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 13. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. reddit.com [reddit.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Application of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 (CAS No. 2734379-03-2) in Advanced Analytical Methodologies

This document provides a comprehensive technical overview of this compound, a stable isotope-labeled compound. Eschewing a rigid template, this guide is structured to provide researchers, analytical chemists, and drug development professionals with a foundational understanding of the compound's properties and, more critically, its primary application as an internal standard in quantitative mass spectrometry. The narrative emphasizes the causality behind its use, the inherent trustworthiness of the methods it enables, and is grounded in authoritative analytical principles.

Introduction: The Imperative for Precision in Quantitative Analysis

In modern pharmaceutical research and development, the accurate quantification of analytes—be it a drug candidate, a metabolite, or a biomarker—in complex biological matrices is paramount.[1] Analytical variability, stemming from sample preparation, instrument drift, or matrix effects, can significantly compromise data integrity.[2] The use of an internal standard (IS) is a fundamental strategy to mitigate these variabilities.[3] An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector.[4]

Stable isotope-labeled (SIL) compounds, such as this compound, represent the gold standard for internal standards, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[3][5] By replacing three hydrogen atoms with deuterium, the compound's mass is increased by three Daltons. This mass shift allows a mass spectrometer to differentiate it from its non-labeled counterpart (the analyte) while ensuring that its chromatographic retention time, extraction efficiency, and ionization response are virtually identical.[2][4] This near-perfect chemical mimicry is the cornerstone of the highly precise and accurate analytical technique known as isotope dilution mass spectrometry (IDMS).[6][7]

Physicochemical Properties and Structural Data

The defining characteristic of CAS No. 2734379-03-2 is the incorporation of three deuterium atoms onto the dinitrophenyl ring of the 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2734379-03-2 | N/A |